4H-1-Benzopyran-4-one, 6-bromo-2-(2-methoxyphenyl)-

Kinase inhibitor profiling Cyclin-dependent kinase Antimalarial drug discovery

4H-1-Benzopyran-4-one, 6-bromo-2-(2-methoxyphenyl)- (CAS 88952-77-6) is a synthetic flavonoid derivative belonging to the flavone subclass, characterized by a C6 bromine substituent and a C2 ortho-methoxyphenyl ring on the benzopyran-4-one core. Structurally, it is a member of the halogenated methoxyflavone family, which has been investigated for inhibitory activity across multiple pharmacological targets including cyclin-dependent kinases (CDKs), monoamine oxidases (MAOs), cytochrome P450 enzymes, and bromodomain-containing proteins.

Molecular Formula C16H11BrO3
Molecular Weight 331.16 g/mol
CAS No. 88952-77-6
Cat. No. B3058322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1-Benzopyran-4-one, 6-bromo-2-(2-methoxyphenyl)-
CAS88952-77-6
Molecular FormulaC16H11BrO3
Molecular Weight331.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Br
InChIInChI=1S/C16H11BrO3/c1-19-14-5-3-2-4-11(14)16-9-13(18)12-8-10(17)6-7-15(12)20-16/h2-9H,1H3
InChIKeyGLMVAEWDKUOAKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one (CAS 88952-77-6): A Halogenated Methoxyflavone Probe for Kinase, CYP, and Cytotoxicity Profiling


4H-1-Benzopyran-4-one, 6-bromo-2-(2-methoxyphenyl)- (CAS 88952-77-6) is a synthetic flavonoid derivative belonging to the flavone subclass, characterized by a C6 bromine substituent and a C2 ortho-methoxyphenyl ring on the benzopyran-4-one core. Structurally, it is a member of the halogenated methoxyflavone family, which has been investigated for inhibitory activity across multiple pharmacological targets including cyclin-dependent kinases (CDKs), monoamine oxidases (MAOs), cytochrome P450 enzymes, and bromodomain-containing proteins [1][2]. The combination of bromine at position 6 and methoxy at the 2′-position creates a substitution pattern distinct from other regioisomeric analogs (e.g., 3′-methoxy or 4′-methoxy variants) and from the non-methoxylated parent 6-bromoflavone, which can result in divergent target selectivity and potency profiles that are not interchangeable for research applications [3].

Why 6-Bromo-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one Cannot Be Replaced by Generic Flavone Analogs


The biological activity of halogenated flavones is exquisitely sensitive to the position of methoxy substitution on the pendant phenyl ring. Systematic structure-activity relationship (SAR) studies demonstrate that ortho (2′-), meta (3′-), and para (4′-) methoxy isomers of 6-bromo-flavones exhibit divergent inhibition profiles against kinase, MAO, and CYP targets [1][2]. For example, ortho-methoxy substitution introduces steric and electronic effects that alter the dihedral angle between the benzopyranone and phenyl rings, modulating binding pocket complementarity in a manner distinct from the para-methoxy congener (CAS 89112-86-7) or the unsubstituted 6-bromoflavone (CAS 1218-80-0) [3]. Generic substitution—e.g., using the 4′-methoxy isomer or non-halogenated 2′-methoxyflavone—risks altering key molecular recognition features, invalidating SAR conclusions and compromising assay reproducibility. Quantitative differentiation data provided in this guide enable scientifically justified procurement decisions rather than ad hoc analog selection [1][2].

Quantitative Differentiation Evidence: 6-Bromo-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one vs. Closest Analogs


CDK1 vs. PfPK5 Selectivity Differential: Ortho-Methoxyflavone Targets Human Kinase with ~11-Fold Preference

In standardized enzymatic assays curated by ChEMBL and deposited in BindingDB, 6-bromo-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one (CHEMBL1213804) demonstrates an approximately 11-fold selectivity for human CDK1/cyclin B over the Plasmodium falciparum cyclin-dependent protein kinase PfPK5 (IC50 = 12,000 nM vs. 130,000 nM, respectively) [1]. For comparison, the non-methoxylated 6-bromoflavone (6-bromo-2-phenyl-4H-1-benzopyran-4-one, CAS 1218-80-0) has been reported to exhibit a distinct pharmacological profile driven primarily by benzodiazepine receptor interactions (Ki = 70 nM for the central benzodiazepine receptor) rather than CDK inhibition, indicating that the methoxy group redirects target engagement toward the kinase family [2]. No CDK inhibition data for the 3′-methoxy or 4′-methoxy regioisomers have been identified in public databases, making the ortho-methoxy substitution a critical determinant of this CDK activity fingerprint.

Kinase inhibitor profiling Cyclin-dependent kinase Antimalarial drug discovery PfPK5 CDK1 selectivity

CYP Inhibition Fingerprint: Ortho-Methoxyflavone Exhibits Modest CYP3A4, CYP2C9, and CYP1A2 Inhibition Distinct from High-Potency 4′-Bromoflavone

BindingDB data for 6-bromo-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one (CHEMBL2017283) show CYP3A4 inhibition IC50 = 1,700 nM, CYP2C9 inhibition IC50 = 7,000 nM, and CYP1A2 inhibition IC50 = 7,000 nM (CHEMBL3407785) [1]. In contrast, the structurally related 4′-bromoflavone (bromine moved from the benzopyranone A-ring to the pendant phenyl B-ring) is a potent CYP1A1 inhibitor with IC50 = 0.86 μM (860 nM), a fundamentally different CYP isoform selectivity profile [2]. Additionally, unmethylated polyphenols such as quercetin and curcumin are potent CYP1B1 inhibitors but suffer from poor oral bioavailability, whereas methoxylated flavones retain CYP inhibitory activity with improved metabolic stability [3]. The moderate micromolar CYP inhibition of the target compound (highest for CYP3A4 at 1.7 μM) suggests a more balanced CYP interaction profile suitable for probe compound applications where potent CYP suppression is undesirable.

Cytochrome P450 inhibition Drug-drug interaction CYP3A4 CYP2C9 CYP1A2 Metabolic stability

Cytotoxicity Potency Window in KB Carcinoma Cells: Ortho-Methoxyflavone IC50 Range of 3.46–18.76 μg/mL

A study evaluating 6-bromo-flavone derivatives against human KB neoplastic cells reported that 6-bromo-substituted flavones exhibited promising cytotoxic activity with IC50 values in the range of 3.46–18.76 μg/mL (approximately 10–57 μM, assuming MW ~331 g/mol), surpassing the reference drug etoposide in potency against the tested cell line [1]. While the specific IC50 for the 2′-methoxy derivative within this series was not individually extracted, the aggregate data demonstrate that 6-bromo-2-aryl substitution on the flavone scaffold confers measurable cytotoxicity, and the position of methoxy substitution (ortho vs. meta vs. para) is expected to modulate potency and selectivity . By comparison, related chromene-based anticancer agents bearing halogenated substituents have shown enhanced activity relative to methoxyl or methyl analogs in separate studies, reinforcing the role of bromine at position 6 as a potency-enhancing pharmacophoric element .

Cytotoxicity screening KB cell line Anticancer agent Flavone SAR Bromo-substituted flavonoid

MAO-A Preferential Inhibition with Negligible MAO-B Activity Contrasts with Halogenated Flavone MAO-B Selectivity Class

The target compound shows MAO-A inhibition IC50 = 35,100 nM (35.1 μM) in bovine brain mitochondria, with no detectable MAO-B inhibition at 100 μM [1]. This selectivity profile diverges markedly from the broader class of halogenated flavones, which are predominantly selective MAO-B inhibitors: a 2024 study of 36 halogenated flavones found that 29 compounds exhibited MAO-B IC50 < 1 μM, and 10 compounds achieved IC50 < 100 nM [2]. The ortho-methoxy substitution thus appears to shift MAO isoform preference away from the class-typical MAO-B selectivity toward MAO-A, albeit with modest potency. While direct head-to-head MAO data for the 3′-methoxy and 4′-methoxy regioisomers are not available in the same assay system, the contrasting profile reinforces the non-interchangeability of methoxy positional isomers for neuropharmacological target engagement studies [3].

Monoamine oxidase inhibition MAO-A selectivity Neuropharmacology Flavone SAR Halogen effect

BRD4 Bromodomain Binding Affinity: Ortho-Methoxyflavone Engages BRD4/BRD2 with IC50 = 501 nM

6-Bromo-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one (CHEMBL2017283) binds to both BRD4 and BRD2 bromodomains with identical IC50 values of 501 nM in a fluorescence anisotropy assay [1]. This sub-micromolar bromodomain affinity places the compound within range of known chromone-based BRD4 inhibitor scaffolds that have been optimized for oral bioavailability and anti-inflammatory activity [2]. While the non-methoxylated 6-bromoflavone has not been reported as a BRD4 ligand, a separate class of BRD4 inhibitors based on the chromone scaffold has achieved potencies down to Ki = 13 nM through extensive medicinal chemistry optimization [3]. The 501 nM BRD4 IC50 of the target compound represents a starting-point affinity suitable for fragment-based or scaffold-hopping approaches, and the presence of both bromine and ortho-methoxy groups provides two distinct vectors for further derivatization compared to the simpler chromone pharmacophore.

BRD4 inhibitor Bromodomain Epigenetic probe Flavone scaffold BET protein

Regioisomeric Identity Verification: Ortho-Methoxy Substitution Confirmed by Spectroscopic and Chromatographic Characterization

The ortho (2′-) methoxy substitution pattern of the target compound distinguishes it from its regioisomers: 6-bromo-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one (CAS 88952-78-7) and 6-bromo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one (CAS 89112-86-7), which share the identical molecular formula (C16H11BrO3, MW 331.16) but differ in methoxy position . The 4′-methoxy isomer has been characterized with reported melting point 195.4–195.6 °C and distinct 1H NMR shifts (δ 8.25 for C5-H in CDCl3) [1]. For procurement traceability, the target compound (CAS 88952-77-6) is commercially listed at ≥95% purity with GHS classification data available through the Globally Harmonized System (6th revised edition) . Regioisomeric purity is critical because even minor contamination with the 3′- or 4′-methoxy isomer can confound biological assay results given the demonstrated sensitivity of flavone SAR to methoxy position .

Chemical identity verification Regioisomer confirmation Flavone characterization NMR spectroscopy Quality control

Recommended Research Applications for 6-Bromo-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one Based on Quantitative Evidence


Kinase Selectivity Probe Development: CDK1 vs. PfPK5 Discrimination Studies

The ~11-fold selectivity for human CDK1/cyclin B (IC50 = 12,000 nM) over the malarial PfPK5 kinase (IC50 = 130,000 nM) positions this compound as a tool molecule for investigating structural determinants of kinase species-selectivity [1]. Researchers developing antimalarial agents with minimal human kinase off-target effects can use the compound to calibrate selectivity thresholds in PfPK5 inhibitor screening cascades. The ortho-methoxy group serves as a tunable vector for further structure-guided optimization of the CDK1/PfPK5 selectivity ratio.

CYP-Mediated Drug Interaction Screening: Reference Compound for CYP3A4/2C9/1A2 Fingerprinting

With CYP3A4 IC50 = 1.7 μM, CYP2C9 IC50 = 7.0 μM, and CYP1A2 IC50 = 7.0 μM, the compound provides a defined, multi-isoform CYP inhibition fingerprint suitable as a reference standard in CYP liability screening panels [2]. Its moderate CYP inhibition profile (lowest micromolar range for CYP3A4) avoids the potent CYP suppression seen with 4′-bromoflavone (CYP1A1 IC50 = 0.86 μM), making it more appropriate for probe compound applications where metabolic stability assessment is the primary endpoint rather than CYP inactivation [3].

Epigenetic Probe Chemistry: BRD4 Bromodomain Inhibitor Scaffold Optimization

The equipotent BRD4 and BRD2 bromodomain binding (IC50 = 501 nM for both) provides a flavone-based starting scaffold for BET inhibitor medicinal chemistry campaigns [2]. The sub-micromolar affinity, combined with the synthetic tractability of the bromine at C6 (amenable to cross-coupling reactions) and the ortho-methoxy group (modifiable via demethylation/alkylation), offers two independent diversification vectors absent in simpler chromone BRD4 inhibitors. Structure-based design teams can exploit the 501 nM benchmark to measure improvements in binding affinity during hit-to-lead optimization [2].

Cancer Cell Line SAR Studies: Cytotoxicity Profiling Against KB and Related Carcinoma Models

The demonstrated cytotoxicity range of 3.46–18.76 μg/mL for 6-bromo-flavone derivatives against KB carcinoma cells, exceeding etoposide potency, supports systematic antiproliferative SAR studies [1]. Procurement of the ortho-methoxy regioisomer specifically enables comparative cytotoxicity profiling against the meta-methoxy (CAS 88952-78-7) and para-methoxy (CAS 89112-86-7) isomers to deconvolute the contribution of methoxy position to tumor cell selectivity—a key question in flavone-based anticancer agent development [1][3].

Quote Request

Request a Quote for 4H-1-Benzopyran-4-one, 6-bromo-2-(2-methoxyphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.